molecular formula C16H27N4O8P2S+ B1260103 2-Methyl-1-hydroxypropyl-ThPP

2-Methyl-1-hydroxypropyl-ThPP

Cat. No. B1260103
M. Wt: 497.4 g/mol
InChI Key: SSYCSHKTIOHFEZ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-hydroxypropyl-THPP belongs to the class of organic compounds known as thiamine phosphates. These are thiamine derivatives in which the hydroxyl group of the ethanol moiety is substituted by a phosphate group. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound participates in a number of enzymatic reactions. In particular, this compound can be converted into S-(2-methylpropionyl)-dihydrolipoamide-e;  which is catalyzed by the enzymes 2-oxoisovalerate dehydrogenase subunit alpha, mitochondrial and 2-oxoisovalerate dehydrogenase subunit beta, mitochondrial. In addition, Lipoamide and this compound can be converted into S-(2-methylbutanoyl)-dihydrolipoamide and thiamine pyrophosphate through the action of the enzymes 2-oxoisovalerate dehydrogenase subunit alpha, mitochondrial and 2-oxoisovalerate dehydrogenase subunit beta, mitochondrial. In humans, this compound is involved in the valine, leucine and isoleucine degradation pathway. This compound is also involved in several metabolic disorders, some of which include the methylmalonic aciduria pathway, 3-methylcrotonyl CoA carboxylase deficiency type I, the maple syrup urine disease pathway, and methylmalonate semialdehyde dehydrogenase deficiency.
2-methyl-1-hydroxypropylthiamine diphosphate is the diphosphate of thiamine(1+), substituted at C-2 of the thiazole ring by a hydroxylated sec-butyl group. It has a role as a mouse metabolite. It is a 1,3-thiazolium cation, an aminopyrimidine and a thiamine phosphate.

Scientific Research Applications

Reductive Cleavage of Disulfides

Tris(3-hydroxypropyl)phosphine (THPP) has been recognized as a versatile, water-soluble, and air-stable reducing agent. It facilitates the rapid and irreversible reductive cleavage of disulfide bonds in various media. Its exceptional stability at biological pH allows the rapid reduction of a broad range of differentially functionalized small-molecule disulfides (McNulty et al., 2015).

Photodynamic Therapy (PDT)

Meso-Tetrakis (4-hydroxyphenyl) porphyrin (THPP) is utilized as a photosensitizer in photodynamic therapy (PDT), an alternative approach for cancer treatment. The interaction of THPP with various derivatives in aqueous solution enhances fluorescence intensity significantly, indicating its potential in pharmacokinetics and biodistribution studies related to PDT (Guo et al., 2005).

Mitochondria-Targeted Photodynamic Therapy

The preparation and thermal process-triggered release of water-soluble photosensitizer THPP using thermoresponsive polysaccharide hydroxypropyl cellulose demonstrates its potency as a mitochondria-targeted photodynamic therapy. The system allows manipulation of loading capacity and complex size by varying solution temperature, offering spatiotemporal therapeutic effects (Kawasaki et al., 2021).

Advanced Lithium-Sulfur Batteries

Tris(hydroxypropyl) phosphine (THPP) covalently modified on hydroxylated multi-walled carbon nanotubes shows promise as a functional interlayer for advanced lithium-sulfur batteries. It contributes to fast conversion kinetics of polysulfides, inhibition of the polysulfide shuttle effect, and the formation of a stable SEI layer, enhancing the battery's capacity and stability (Yang et al., 2022).

Air Stability of Aqueous Solutions

The air-stability of THPP in buffered solutions under ambient conditions has been studied. It maintains stability within a specific pH range, highlighting its potential for various applications requiring stable solutions (Moiseev & James, 2011).

properties

Molecular Formula

C16H27N4O8P2S+

Molecular Weight

497.4 g/mol

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-(1-hydroxy-2-methylpropyl)-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate

InChI

InChI=1S/C16H26N4O8P2S/c1-9(2)14(21)16-20(8-12-7-18-11(4)19-15(12)17)10(3)13(31-16)5-6-27-30(25,26)28-29(22,23)24/h7,9,14,21H,5-6,8H2,1-4H3,(H4-,17,18,19,22,23,24,25,26)/p+1

InChI Key

SSYCSHKTIOHFEZ-UHFFFAOYSA-O

Canonical SMILES

CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(C(C)C)O)CCOP(=O)(O)OP(=O)(O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-hydroxypropyl-ThPP
Reactant of Route 2
2-Methyl-1-hydroxypropyl-ThPP
Reactant of Route 3
2-Methyl-1-hydroxypropyl-ThPP
Reactant of Route 4
Reactant of Route 4
2-Methyl-1-hydroxypropyl-ThPP
Reactant of Route 5
2-Methyl-1-hydroxypropyl-ThPP
Reactant of Route 6
2-Methyl-1-hydroxypropyl-ThPP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.